
Ciprofibrate
Overview
Description
Ciprofibrate is a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist classified under the fibrate family, primarily used to manage hyperlipidemia, particularly mixed dyslipidemia characterized by elevated triglycerides, low high-density lipoprotein cholesterol (HDL-C), and high low-density lipoprotein cholesterol (LDL-C) . It lowers lipid levels by enhancing fatty acid oxidation via PPAR-α activation, upregulating lipoprotein lipase, and reducing apolipoprotein C-III production . Clinically, this compound is administered at 100 mg/day, demonstrating efficacy in reducing LDL-C by ~24%, triglycerides by ~30%, and increasing HDL-C by ~10% in type II hypercholesterolemia .
Preparation Methods
Classical Friedel-Crafts Acylation Route
Reaction Sequence and Conditions
The foundational method (CN103613498A) begins with styrene (vinylbenzene) and proceeds through six stages: cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis.
Key Steps:
- Cyclization : Styrene reacts with chloroform and sodium hydroxide to form 2,2-dichlorocyclopropylbenzene.
- Friedel-Crafts Acylation : Acylation with C₄–C₁₂ alkyl chloroformates (e.g., octanoyl chloride) under Lewis acid catalysis (AlCl₃) in halogenated solvents. Long-chain acylating agents reduce ortho-isomer content to <0.2% versus 0.5–1% with acetyl chloride.
- Baeyer-Villiger Oxidation : Urea peroxide replaces hazardous hydrogen peroxide, with acetic acid as solvent, enhancing safety and controllability.
Optimization Data:
Parameter | Value |
---|---|
Acylation Temperature | 25°C (room temperature) |
Ortho-isomer Content | <0.2% |
Overall Yield (Step 1–6) | 56% |
Novel p-Hydroxybenzaldehyde Condensation Route
Streamlined Four-Step Synthesis
CN105175250A discloses a shorter pathway starting from p-hydroxybenzaldehyde, avoiding hazardous Friedel-Crafts conditions:
- Condensation-Decarboxylation : p-Hydroxybenzaldehyde reacts with malonic acid under basic catalysts (e.g., piperidine) in DMF at 150°C to yield 4-vinylphenol (98% yield).
- Etherification : 4-Vinylphenol couples with 2-halo-isobutyrates (e.g., methyl 2-bromoisobutyrate) using cesium carbonate in acetonitrile (99% yield).
- Cyclization : Chloroform and NaOH with tetrabutylammonium bromide phase-transfer catalyst form the dichlorocyclopropyl group (95% yield).
- Alcoholysis-Acidification : Alkaline hydrolysis followed by HCl acidification gives ciprofibrate (97% purity after recrystallization).
Advantages:
- Eliminates explosive peracid oxidants
- Reduces aluminum chloride waste by 80%
- Total yield: 89% versus 56% in classical route
Industrial-Scale Cyclopropanation Protocol
Phase-Transfer Catalyzed Cyclization
A scaled-up adaptation (CN105175250A Example 2) demonstrates:
- Reactor : 1000L stainless steel vessel
- Cyclization Conditions :
Output:
- Cyclization product: 280 kg (95% yield)
- Purity by HPLC: 98.5%
Environmentally Conscious Alkaline Hydrolysis
Halogen-Free Workup
CN103373916A emphasizes green chemistry principles:
- Alcoholysis : 2-methyl-2-(4-vinylphenoxy)propionic acid in chloroform/water with KOH (45°C, 4 hours)
- Acidification : HCl to pH 2–3, yielding this compound (99% purity)
- Solvent Recovery : 90% chloroform recycled via distillation
Critical Comparison of Synthetic Routes
Recrystallization and Formulation
Post-synthetic purification employs ethanol-water mixtures (3:1 v/v) to achieve USP-grade this compound (>99.5% purity). GlpBio’s formulation guidelines recommend:
Parameter | Value |
---|---|
Stock Solution (10 mM) | 3.4584 mL in DMSO |
In Vivo Vehicle | PEG300/Tween 80/ddH₂O |
Stability | 6 months at -20°C |
Chemical Reactions Analysis
Types of Reactions: Ciprofibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Lipid Management
Ciprofibrate's primary application is in the treatment of dyslipidemia, characterized by abnormal lipid levels in the blood. Clinical studies have demonstrated its effectiveness in improving lipid profiles, particularly in patients with type IV dyslipidemia and low HDL-C levels.
Clinical Efficacy
- Reduction of Triglycerides and Non-HDL Cholesterol : A study involving 75 patients showed that this compound significantly reduced triglycerides by 38% and non-HDL cholesterol by 20.5% compared to a control group receiving only lifestyle modifications (diet and exercise) .
- Increase in HDL Cholesterol : The same study reported a 25% increase in HDL-C levels among those treated with this compound, highlighting its role in addressing low HDL conditions .
Comparative Studies
A randomized controlled trial assessed this compound's efficacy against placebo in patients with type II hypercholesterolemia. Results indicated a significant reduction in total and low-density lipoprotein cholesterol (LDL-C) levels, with increases in HDL-C observed after 12 weeks of treatment .
Lipid Parameter | This compound Group (100 mg) | Control Group (Placebo) |
---|---|---|
Total Cholesterol Reduction | 20% | Stable |
LDL Cholesterol Reduction | 24% | Stable |
HDL Cholesterol Increase | 9.8% | Stable |
Triglyceride Reduction | 30% | Stable |
Potential Applications Beyond Lipid Management
Recent research has explored additional therapeutic applications of this compound beyond its lipid-lowering effects.
Insulin Sensitivity Improvement
A clinical trial aimed to evaluate whether this compound could enhance myocardial insulin sensitivity in individuals with impaired glucose metabolism (IGM). The outcomes are anticipated to provide insights into its potential role in metabolic syndrome management .
Nanoparticle Drug Delivery Systems
Innovative approaches using this compound-loaded nanoparticles have been investigated to improve its bioavailability and therapeutic efficacy. Research demonstrated that encapsulating this compound within biocompatible micelles enhanced its solubility and sustained release profile, making it a promising candidate for targeted drug delivery systems .
Case Studies
Several case studies illustrate the clinical application of this compound:
- Case Study on Hypertriglyceridemia : A patient with familial hyperchylomicronemia treated with this compound showed a remarkable reduction in triglyceride levels without an increase in LDL-C, demonstrating its safety profile and efficacy in genetic dyslipidemias .
- Effectiveness in Low HDL Conditions : Another case highlighted a patient with low HDL-C who experienced a significant improvement after incorporating this compound into their treatment regimen alongside dietary modifications .
Mechanism of Action
Ciprofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in enhanced breakdown of fatty acids and reduction of triglyceride levels. The overall effect is a decrease in LDL and VLDL levels and an increase in HDL levels .
Comparison with Similar Compounds
Efficacy in Lipid Management
Ciprofibrate vs. Gemfibrozil
A multicenter trial compared this compound (100 mg/day) and gemfibrozil (1,200 mg/day) in 68 patients with mixed hyperlipidemia (LDL-C ≥130 mg/dL, triglycerides ≥200 mg/dL) :
Parameter | This compound (% Change) | Gemfibrozil (% Change) |
---|---|---|
Triglycerides | -43.5% | -54% |
HDL-C | +20.8% | +19.3% |
LDL-C | Minimal effect | Minimal effect |
Fibrinogen | -18.8% | +2.1% (NS) |
Apolipoprotein B | -18.6% | -44% |
This compound vs. Bezafibrate and Clofibrate
- Gastric Antisecretory Activity : In rats, this compound and bezafibrate showed longer-lasting inhibition of gastric acid secretion compared to clofibrate .
- PPAR-α Activation: this compound exhibits higher PPAR-α agonistic potency than environmental peroxisome proliferators like perfluorooctanoic acid (PFOA) and monoethylhexyl phthalate (MEHP) (20- and 5.4-fold, respectively) .
Peroxisome Proliferation and Hepatocarcinogenicity
In C57BL/6 mice, this compound (0.025% dietary dose) induced hepatic adenomas (57%) and hepatocellular carcinomas (21%) after 21 months, linked to peroxisome proliferation and oxidative stress from hydrogen peroxide overproduction . However, human hepatoma cells (HepG2) and primary hepatocytes show minimal peroxisome proliferation, suggesting species-specific responses .
Hepatic Enzyme Modulation
This compound reduces γ-glutamyl transpeptidase (40%) and alkaline phosphatase (20% in hypertriglyceridemics) while increasing serum creatinine, indicating mild renal impact .
Structural and Pharmacokinetic Differentiation
Enantiomeric Resolution
This compound contains a chiral 2,2-dichlorocyclopropylbenzene moiety, enabling enantiomeric separation via chiral HPLC.
Molecular Orbital Distribution
Broader Metabolic Effects
Impact on Insulin Sensitivity
In type 2 diabetes patients, this compound reduced triglycerides (30%), VLDL-C, and fibrinogen (10%) without affecting glycemic control or insulin receptor affinity . This contrasts with PPAR-γ agonists (e.g., thiazolidinediones), which improve insulin sensitivity but pose cardiovascular risks.
AKR1B10 Inhibition
This compound inhibits aldo-keto reductase AKR1B10, a carbonyl-metabolizing enzyme upregulated in cancers, via mixed non-competitive kinetics.
Biological Activity
Ciprofibrate is a synthetic lipid-lowering agent belonging to the fibrate class of medications, primarily used for managing dyslipidemia. Its biological activity is largely attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist, which influences lipid metabolism and has various cardiovascular benefits. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.
This compound functions by activating PPARα, leading to enhanced transcription of genes involved in fatty acid oxidation and lipid metabolism. This activation results in:
- Increased breakdown of fatty acids.
- Decreased triglyceride levels.
- Increased high-density lipoprotein (HDL) cholesterol levels.
Lipid Profile Improvement
This compound has been shown to significantly improve lipid profiles in patients with hyperlipidemia. A comparative study demonstrated that this compound at a dose of 100 mg daily effectively reduced total cholesterol, low-density lipoprotein (LDL) cholesterol, and very-low-density lipoprotein (VLDL) cholesterol while increasing HDL cholesterol levels compared to fenofibrate .
Table 1: Comparative Effects of this compound and Fenofibrate on Lipid Profiles
Parameter | This compound (100 mg/day) | Fenofibrate (300 mg/day) |
---|---|---|
Total Cholesterol | Decreased | Decreased |
LDL Cholesterol | Decreased | Decreased |
VLDL Cholesterol | Decreased | Decreased |
HDL Cholesterol | Increased | Increased |
Apoprotein A | Increased | Increased |
Endothelial Function
Research indicates that this compound therapy improves endothelial function in patients with type 2 diabetes. This improvement is crucial as endothelial dysfunction is a significant risk factor for cardiovascular diseases .
Antioxidant Properties
This compound also exhibits antioxidant properties, which may contribute to its cardioprotective effects. By reducing oxidative stress, it helps mitigate inflammation and vascular damage associated with dyslipidemia .
Case Studies and Research Findings
-
Case Study on Type II Hyperlipoproteinemia :
A study involving patients with major type II hyperlipoproteinemia showed that this compound significantly improved lipid levels over a nine-month period. Patients receiving this compound demonstrated higher HDL levels and lower triglyceride concentrations compared to baseline measurements . -
Nanoparticle Delivery Systems :
Recent research explored the use of this compound-loaded nanoparticles for enhanced delivery and bioavailability. The study found that these nanoparticles exhibited favorable physicochemical properties, such as small size and neutral charge, facilitating effective drug release profiles . Table 2: Physicochemical Properties of this compound-Loaded NanoparticlesParameter Value Size 150 nm Zeta Potential +5 mV Drug Loading Capacity 20% Release Kinetics Zero-order kinetics
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study Ciprofibrate’s mechanism of action via PPAR-α activation?
To investigate PPAR-α activation, researchers can employ:
- Receptor-binding assays (e.g., competitive radioligand binding studies) to quantify affinity.
- Gene expression profiling (RT-qPCR or RNA-seq) to monitor PPAR-α target genes like ACOX1 or CPT1A.
- Transactivation assays using PPAR-α reporter cell lines to measure transcriptional activity.
- Knockout models (e.g., PPARA-/- mice) to confirm receptor specificity .
Q. How can researchers optimize synthesis protocols for this compound to ensure high purity and yield?
Key methodological considerations include:
- Reaction condition control : Temperature, solvent polarity, and catalyst selection (e.g., using anhydrous conditions for esterification steps).
- Chromatographic purification : HPLC or flash chromatography to isolate intermediates.
- Spectroscopic validation : NMR and mass spectrometry for structural confirmation .
Q. What preclinical models are suitable for evaluating this compound’s lipid-lowering efficacy?
- Rodent models : Hyperlipidemic mice or rats for short-term lipid profiling.
- Diet-induced atherogenesis models : To assess plaque reduction.
- Genetic models : ApoE-deficient mice for studying atherosclerosis progression.
- Limitations : Rodents exhibit peroxisome proliferation, unlike primates; marmosets or non-human primates are better for translational safety studies .
Q. Which biomarkers should be prioritized in clinical trials assessing this compound’s efficacy?
- Primary endpoints : Fasting triglycerides, HDL-C, and non-HDL-C levels.
- Secondary endpoints : Postprandial lipemia, oxidized LDL, and endothelial function (flow-mediated dilation).
- Advanced markers : Lipoprotein subfraction analysis via ultracentrifugation or NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s hepatotoxicity in rodents and its safety in primates?
- Comparative interspecies studies : Analyze PPAR-α isoform expression and downstream pathways in rodents vs. primates.
- Omics approaches : Proteomics to identify species-specific peroxisomal proteins; transcriptomics to map differential gene regulation.
- Long-term primate studies : Monitor liver enzymes (ALT/AST), histopathology, and peroxisome volume density over extended periods (e.g., 3+ years) .
Q. What experimental designs are effective for evaluating this compound’s long-term safety in metabolic disorders?
- Cohort studies : Track hepatic, renal, and muscle toxicity markers in diabetic patients over 5–10 years.
- Combined in vitro/in vivo models : Use hepatocyte spheroids or organoids to predict chronic toxicity.
- Biomarker panels : Include malondialdehyde (oxidative stress) and glutathione peroxidase (antioxidant defense) .
Q. How do interspecies differences in mitochondrial metabolism influence this compound’s effects on ketone body regulation?
- Mitochondrial enzyme assays : Measure D-3-hydroxybutyrate dehydrogenase (BDH) activity in jerboa vs. human liver homogenates.
- Kinetic studies : Determine IC₅₀ values for this compound-induced BDH inhibition across species.
- Computational modeling : Predict binding affinities to BDH active sites using molecular docking .
Q. What strategies mitigate this compound-induced hepatotoxicity in experimental models?
- Co-administration with antioxidants : Garlic extract (rich in allicin) reduces ALT/AST elevation and hepatic necrosis in rats.
- Nanoformulations : Encapsulate this compound in lipid nanoparticles to target hepatocytes and reduce off-target effects.
- Dose optimization : Use pharmacokinetic modeling to identify thresholds for therapeutic vs. toxic doses .
Q. How can researchers conduct comparative pharmacological studies between this compound and newer fibrates (e.g., Pemafibrate)?
- Head-to-head trials : Compare triglyceride reduction, PPAR-α/δ selectivity, and safety profiles.
- Structure-activity relationship (SAR) studies : Modify the dichlorocyclopropyl group to enhance receptor specificity.
- Meta-analysis : Pool data from preclinical and clinical studies to quantify effect sizes .
Q. What methodologies quantify this compound’s impact on oxidative stress in type 2 diabetes?
- Electron paramagnetic resonance (EPR) : Directly measure free radical levels in plasma.
- Thiobarbituric acid reactive substances (TBARS) assay : Quantify lipid peroxidation products.
- Glutathione redox ratios : Assess cellular antioxidant capacity via HPLC .
Q. Methodological Considerations
- Contradiction analysis : Use systematic reviews (PRISMA guidelines) to reconcile divergent results (e.g., hepatotoxicity vs. endothelial benefits).
- Dosage form optimization : Test bioavailability of nanoparticle vs. tablet formulations using crossover pharmacokinetic studies .
- Ethical frameworks : Align long-term primate studies with ARRIVE guidelines to ensure humane endpoints .
Properties
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRODZRAIWAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020331 | |
Record name | Ciprofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020331 | |
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Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52214-84-3 | |
Record name | Ciprofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52214-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ciprofibrate [USAN:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052214843 | |
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Record name | Ciprofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09064 | |
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Record name | Ciprofibrate | |
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Record name | Ciprofibrate | |
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Record name | Ciprofibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.478 | |
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Record name | CIPROFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8252JGO9S | |
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Synthesis routes and methods
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